1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone
Description
1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone is a heterocyclic compound featuring a benzofuropyrimidine core linked via a thioether bridge to an azepane-substituted ethanone group. The azepane ring (a seven-membered cyclic amine) contributes to conformational flexibility and solubility, while the thioether linkage enhances stability compared to ether analogs.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-15(21-9-5-1-2-6-10-21)11-24-18-17-16(19-12-20-18)13-7-3-4-8-14(13)23-17/h3-4,7-8,12H,1-2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXPTVIUBXOKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuro[3,2-d]pyrimidine Core:
Thioether Formation:
Azepane Introduction:
Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, strong bases like NaH
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted azepane derivatives
Scientific Research Applications
1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone exerts its effects is often related to its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzofuropyrimidine vs. Thiazolo/Thienopyrimidine Derivatives: The target compound’s benzofuropyrimidine core distinguishes it from thiazolo[4,5-d]pyrimidine () and thieno[3,2-d]pyrimidine () analogs. In contrast, sulfur-containing thiazolo/thieno analogs are more commonly associated with kinase inhibition or anticancer activity .
Azepane vs. Smaller Cyclic Amines :
Functional Group Variations
- Thioether vs. Ether or Amine Linkages: The thioether group in the target compound offers greater resistance to oxidative degradation compared to ether-linked analogs (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones in ). However, it may reduce hydrogen-bonding capacity, affecting interactions in biological systems .
- Ethanone Substituents: The ethanone group is shared with DNA photocleaving agents () and kinase inhibitors (). Its electrophilic ketone may participate in covalent binding, though this is modulated by adjacent substituents .
Comparative Data Table
Research Findings and Implications
- Electronic Properties : Benzofuropyrimidine derivatives (e.g., ) exhibit strong electron-transport capabilities, suggesting the target compound could be optimized for use in organic light-emitting diodes (OLEDs) .
- Bioactivity Potential: Structural similarities to kinase inhibitors () and DNA-targeting agents () indicate possible anticancer or antimicrobial applications. The azepane moiety may enhance blood-brain barrier penetration compared to piperazine analogs .
- Stability Considerations : The thioether linkage likely improves metabolic stability over ether-linked compounds, though this requires experimental validation .
Biological Activity
1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone, also known by its CAS number 887455-43-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an azepane ring and a benzofuro-pyrimidine moiety. The molecular formula is with a molecular weight of 435.4 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that benzofuro-pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 15 | Apoptosis induction | |
| MCF7 | 12 | Cell cycle arrest | |
| HeLa | 10 | Inhibition of DNA synthesis |
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results suggest that the compound effectively reduces oxidative stress markers, which is crucial for preventing cellular damage.
Table 2: Antioxidant Activity Assays
Anti-inflammatory Effects
Inflammation plays a significant role in various diseases, and compounds derived from benzofuro-pyrimidine structures have shown promise in reducing inflammatory responses. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has been suggested that the compound interacts with specific receptors, modulating signaling pathways related to cell survival and proliferation.
- Oxidative Stress Reduction : By scavenging free radicals, the compound helps maintain cellular redox balance.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Lung Cancer : A study involving A549 lung cancer cells demonstrated that treatment with the compound led to a reduction in cell viability by inducing apoptosis through the activation of caspase pathways.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved histopathological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
